![molecular formula C13H21ClN2 B1472007 Cycloheptyl(pyridin-3-yl)methanamine hydrochloride CAS No. 1864057-73-7](/img/structure/B1472007.png)
Cycloheptyl(pyridin-3-yl)methanamine hydrochloride
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Overview
Description
Cycloheptyl(pyridin-3-yl)methanamine hydrochloride, also known as cycloheptylmethanamine hydrochloride, is an organic compound belonging to the class of heterocyclic amines. It is a white, crystalline solid with a molecular weight of 208.67 g/mol and a melting point of 129-131 °C. Cycloheptylmethanamine hydrochloride is a derivative of cycloheptanone, which is an aromatic compound that is found in many plants, including tea and coffee. The compound has been studied for its potential applications in medicinal chemistry and as a reagent in organic synthesis.
Scientific Research Applications
Catalytic Applications
Further research into the catalytic properties of related compounds includes the study of unsymmetrical NCN′ and PCN pincer palladacycles. These compounds have been synthesized and characterized, showing good activity and selectivity in catalytic applications. This demonstrates the versatility of cycloheptyl(pyridin-3-yl)methanamine hydrochloride related compounds in facilitating chemical reactions, offering a potential pathway for creating efficient catalysts (Roffe et al., 2016).
Biological Activity
Investigations into heterocyclic Schiff bases derived from aminomethyl pyridine have revealed potential anticonvulsant properties. Compounds synthesized through condensation reactions have exhibited significant protection against seizures, suggesting therapeutic applications for cycloheptyl(pyridin-3-yl)methanamine hydrochloride related compounds in the medical field (Pandey & Srivastava, 2011).
Advanced Materials and Molecular Engineering
The development of diiron(III) complexes using tridentate 3N ligands, including derivatives of cycloheptyl(pyridin-3-yl)methanamine hydrochloride, showcases their application in mimicking methane monooxygenases for alkane hydroxylation. This research highlights the potential of these compounds in creating functional models for enzymatic processes, paving the way for advancements in materials science and molecular engineering (Sankaralingam & Palaniandavar, 2014).
properties
IUPAC Name |
cycloheptyl(pyridin-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.ClH/c14-13(12-8-5-9-15-10-12)11-6-3-1-2-4-7-11;/h5,8-11,13H,1-4,6-7,14H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOHSTPAKHHZAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(C2=CN=CC=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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